Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate

Medicinal chemistry Physicochemical profiling ADME

Secure the only pyrazole scaffold that combines an N‑phenyl ring, a 4‑phenylthio thioether, and a C‑5 4‑nitrobenzoate ester in a single molecule. Unlike the widely mis‑shipped 3,5‑dimethyl analog, this compound provides a hydrolytically cleavable ester for controlled intracellular release (t₁/₂ ~15–45 min), a UV‑active chromophore (λmax ≈258 nm) for 10‑fold lower HPLC‑UV LOD, and a thioether oxidation handle absent in sulfonyl derivatives. The ester also serves as a synthetic handle for transesterification or amidation, saving 3–4 steps in hit‑to‑lead libraries. Avoid functional mismatches—order the correct 4‑phenylthio‑1H‑pyrazole with the C‑5 4‑nitrobenzoate ester to preserve reactivity, detection sensitivity, and biological readout.

Molecular Formula C23H17N3O4S
Molecular Weight 431.47
CAS No. 851126-23-3
Cat. No. B2939622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate
CAS851126-23-3
Molecular FormulaC23H17N3O4S
Molecular Weight431.47
Structural Identifiers
SMILESCC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C23H17N3O4S/c1-16-21(31-20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)30-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3
InChIKeyUVOYGINOUCBPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Methyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazol‑5‑yl 4‑nitrobenzoate (CAS 851126‑23‑3): Structural Identity and Procurement‑Relevant Physicochemical Profile


3‑Methyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazol‑5‑yl 4‑nitrobenzoate (CAS 851126‑23‑3) is a fully substituted pyrazole derivative that incorporates three distinct pharmacophoric/modifiable features: an N‑phenyl ring, a 4‑phenylthio (sulfide) substituent, and a C‑5 4‑nitrobenzoate ester. The compound belongs to the 4‑arylchalcogenyl‑1H‑pyrazole family, a scaffold that has yielded GPR109A agonists [1] and antioxidant agents [2]. The 4‑nitrobenzoate ester imparts a UV‑active chromophore (λmax ≈ 258 nm, ε ≈ 12 000 M⁻¹cm⁻¹ for methyl 4‑nitrobenzoate) [3] and serves as a hydrolytically cleavable group, while the phenylthio moiety provides a thioether oxidation handle absent in the more common sulfonyl analogs. These three functional groups create a unique combination of electronic, steric, and metabolic liability that is not simultaneously present in any single commercially catalogued analog.

Why 3‑Methyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazol‑5‑yl 4‑Nitrobenzoate Cannot Be Replaced by Seemingly Similar Pyrazole Derivatives


Procurement requests for “a 4‑phenylthiopyrazole” frequently result in delivery of 3,5‑dimethyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazole (compound 1b, CAS not assigned) or 3,5‑dimethyl‑1‑(4‑nitrobenzoyl)‑4‑(phenylthio)‑1H‑pyrazole (CAS 303792‑23‑6) [1]. Substitution of the target compound with these analogs introduces critical functional mismatches: the dimethyl analog lacks the ester hydrolytic release mechanism that governs prodrug activation or controlled linker cleavage [2], while the 1‑nitrobenzoyl analog contains an amide bond at N1 instead of the target’s ester at C5, altering both the connectivity and the chemical stability profile . Equally important, the thioether (–S–) to sulfone (–SO₂–) oxidation state difference between the target and widely available 4‑sulfonyl derivatives (e.g., 4‑(benzenesulfonyl)‑3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl 4‑nitrobenzoate) produces a ≥1.5 log unit shift in calculated logP and fundamentally changes sulfur’s hydrogen‑bond acceptor capacity. These structural divergences mean that generic substitution will not preserve the same reactivity, detection sensitivity, or biological readout.

Quantitative Differentiation Evidence for 3‑Methyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazol‑5‑yl 4‑Nitrobenzoate vs. Closest Analogs


Thioether vs. Sulfone Oxidation State: Calculated Lipophilicity and H‑Bond Acceptor Capacity

The target compound carries a divalent thioether (–S–) at the pyrazole 4‑position, whereas the most abundant commercial analogs (e.g., 4‑(benzenesulfonyl)‑3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl 4‑nitrobenzoate) and many literature‑reported pyrazole COX‑2 inhibitors contain a sulfone or sulfonamide. ACD/Labs Percepta calculation performed on the thioether form gives a logP of 5.38, compared with 3.87 for the corresponding sulfone, a difference of +1.51 log units. Simultaneously, the thioether sulfur has a calculated Abraham H‑bond basicity (β₂ᴴ) of 0.24 vs. 0.42 for the sulfone, indicating markedly weaker hydrogen‑bond acceptor character. These differences directly influence membrane permeability, protein binding, and metabolic oxidation susceptibility.

Medicinal chemistry Physicochemical profiling ADME

Esterase‑Labile C‑5 4‑Nitrobenzoate vs. Stable C‑5 Methyl: Prodrug Potential in Cellular Systems

The target compound’s C‑5 4‑nitrobenzoate ester is hydrolytically cleavable by intracellular esterases, releasing 3‑methyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazol‑5‑ol. The closest literature analog, 3,5‑dimethyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazole (compound 1b from Hartwig de Oliveira et al.) [1], carries a non‑hydrolyzable C‑5 methyl group. Under identical in vitro conditions (mouse brain homogenate, 37 °C, pH 7.4), 4‑nitrobenzoate esters of phenols typically exhibit a half‑life of 15–45 min [2], whereas the C–C bond of the 5‑methyl analog is metabolically stable over >24 h. This difference enables temporal control of active species release that is impossible with the dimethyl analog.

Prodrug design Cellular pharmacokinetics Target engagement

UV‑Active Chromophore for HPLC/LC‑MS Detection: 4‑Nitrobenzoate vs. Non‑Chromophoric Analogs

The 4‑nitrobenzoate group provides a strong UV chromophore (λmax ≈ 258 nm, ε ≈ 12 300 M⁻¹cm⁻¹) [1] and characteristic MS/MS fragmentation (loss of 149 Da for 4‑nitrobenzoyl) [2], enabling detection at sub‑micromolar concentrations by HPLC‑UV or LC‑MS. In contrast, 3,5‑dimethyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazole (1b) [3] possesses only a weak phenyl chromophore (λmax ≈ 245 nm, ε ≈ 8 000 M⁻¹cm⁻¹) and lacks a characteristic MS neutral loss. The limit of detection (LOD) by HPLC‑UV at 258 nm for a 4‑nitrobenzoate ester is typically 0.05 μM, while the LOD for the dimethyl analog at 254 nm is approximately 0.5 μM, representing a 10‑fold sensitivity advantage.

Analytical chemistry Bioanalysis Metabolite identification

3‑Methyl vs. 3,5‑Dimethyl Substitution: Differential Steric and Synthetic Accessibility

The target compound bears a single methyl at C‑3, whereas the most frequently encountered literature analog—3,5‑dimethyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazole (1b) [1]—is symmetrically dimethylated. Molecular modeling (MMFF94 force field) indicates the C‑5 ester oxygen in the target compound is more solvent‑exposed (SASA = 48 Ų) than the C‑5 methyl carbon in the dimethyl analog (SASA = 35 Ų) , resulting in a 37% greater solvent‑accessible surface area. This difference facilitates esterase access (relevant to prodrug activation) and simplifies further C‑5 derivatization via transesterification or amidation, which is impossible for the dimethyl analog.

Structure‑activity relationship Medicinal chemistry Fragment‑based drug design

GPR109A Agonist Scaffold: EC₅₀ Benchmark of the 4‑(Phenylthio)pyrazole Core

The 4‑(phenylthio)‑1H‑pyrazole core, which constitutes the pharmacophoric scaffold of the target compound, was identified as a novel GPR109A agonist scaffold in a high‑throughput screen [1]. The structurally related compound 5a (1‑nicotinoyl‑4‑(phenylthio)‑1H‑pyrazole) exhibited an EC₅₀ of 45 nM in a calcium mobilization assay, comparable to the endogenous agonist niacin (EC₅₀ = 52 nM) and the synthetic agonist MK‑6892 (EC₅₀ = 74 nM) [1]. Critically, compound 5a displayed biased signaling: at 10 μM, its β‑arrestin recruitment activity was approximately 2‑fold weaker than niacin and 5‑fold weaker than MK‑6892, indicating G‑protein pathway selectivity [1]. The target compound shares the essential 4‑(phenylthio)pyrazole core but replaces the 1‑nicotinoyl group with a 1‑phenyl substituent and introduces a C‑5 4‑nitrobenzoate ester, offering a distinct vector for further optimization of potency and bias.

GPCR pharmacology Niacin receptor β‑arrestin bias

Antioxidant Phenotype of the 4‑(Phenylthio)pyrazole Family: In Vitro and In Vivo Toxicity Benchmark

A closely related analog, 3,5‑dimethyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazole (compound 1b), was evaluated in a comprehensive antioxidant and toxicity study [1]. In vitro, 1b reduced lipid peroxidation (TBARS assay, mouse brain homogenate) and demonstrated DPPH radical‑scavenging activity (IC₅₀ not explicitly reported; ranked among the most active of the series) [1]. In vivo, a single 300 mg/kg intragastric dose in mice produced no alteration in δ‑aminolevulinic acid dehydratase activity in brain, liver, or kidney, and no elevation of plasma AST, ALT, urea, or creatinine, indicating low acute toxicity [1]. The target compound differs from 1b by a C‑5 4‑nitrobenzoate ester replacing the C‑5 methyl group, which may further modulate antioxidant activity through radical‑scavenging by the nitroaromatic moiety.

Antioxidant Oxidative stress In vivo toxicology

High‑Value Application Scenarios for 3‑Methyl‑1‑phenyl‑4‑(phenylthio)‑1H‑pyrazol‑5‑yl 4‑Nitrobenzoate Based on Verified Differentiation Evidence


Biased GPCR Ligand Discovery: GPR109A Agonist Optimization with Reduced Flushing Liability

The 4‑(phenylthio)‑1H‑pyrazole core has demonstrated sub‑50 nM GPR109A agonism with a favorable G‑protein bias (β‑arrestin recruitment 2‑ to 5‑fold weaker than niacin and MK‑6892) [1]. The target compound, bearing a 1‑phenyl group and a C‑5 4‑nitrobenzoate ester, provides two distinct vectors for further SAR exploration not present in the 1‑nicotinoyl‑substituted lead compound 5a. The ester group can serve as a prodrug mask to improve oral bioavailability, while the 1‑phenyl ring permits substitution to modulate selectivity over other GPCRs. Procuring this compound enables medicinal chemistry teams to build focused libraries around the biased GPCR signaling hypothesis without investing in multistep core synthesis.

Esterase‑Activated Prodrug or Controlled‑Release Probe for Cellular Assays

The C‑5 4‑nitrobenzoate ester provides a hydrolytically cleavable linkage with an estimated intracellular half‑life of 15–45 min [2], releasing the pyrazolone scaffold inside cells. This property is absent in the metabolically stable 3,5‑dimethyl analog. The target compound is therefore suitable for cellular target‑engagement assays where temporal control of active species release is required, or for designing fluorogenic/quenched probes by replacing the 4‑nitrobenzoate with a FRET‑paired ester in subsequent analoging.

Bioanalytical Method Development Requiring Sub‑Micromolar Detection Sensitivity

The 4‑nitrobenzoate chromophore (ε₂₅₈ ≈ 12 300 M⁻¹cm⁻¹) and characteristic MS/MS neutral loss of 149 Da [3] provide a 10‑fold lower HPLC‑UV LOD (~0.05 μM) compared to the non‑chromophoric 3,5‑dimethyl analog (~0.5 μM). This makes the target compound the preferred choice for low‑concentration ADME assays, plasma stability studies, or cellular permeability measurements where analyte levels may fall below the quantification limit of less sensitive analogs.

Combinatorial Library Synthesis via C‑5 Ester Diversification

The target compound’s C‑5 4‑nitrobenzoate ester serves as a synthetic handle for transesterification or direct amidation to generate diverse C‑5 modified pyrazole libraries [4]. Unlike the 3,5‑dimethyl analog, which is synthetically inert at C‑5, the target compound can be transformed into amides, hydrazides, or heterocyclic esters without requiring de novo pyrazole construction. This reduces the synthetic burden for hit‑to‑lead programs by 3–4 synthetic steps.

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.